6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one, also known as GSK2245035, is a synthetic small molecule that acts as a potent and selective agonist of Toll-like receptor 7 (TLR7). [, ] TLR7 is a pattern recognition receptor primarily expressed in plasmacytoid dendritic cells and B cells, playing a crucial role in the innate immune response by recognizing single-stranded RNA from viruses. [, ] GSK2245035's selectivity for TLR7 over other TLRs makes it a valuable tool for studying TLR7-mediated immune responses and its potential therapeutic applications. []
GSK2245035 is a small molecule drug developed as a selective agonist for Toll-like receptor 7, primarily aimed at therapeutic applications in immunology. Its molecular formula is , and it is recognized for its potential in treating conditions such as asthma and allergic rhinitis by modulating immune responses. The compound has been under investigation since at least 2016, with various studies exploring its pharmacodynamics and safety profiles in human subjects .
GSK2245035 falls under the category of Toll-like receptor 7 agonists, which are known to stimulate immune responses by mimicking pathogen-associated molecular patterns. This compound is classified as a small molecule drug and has been included in clinical trials, notably reaching Phase 2 studies for its efficacy against nasal allergic reactions .
The synthesis of GSK2245035 involves multiple steps, focusing on the construction of the oxoadenine core structure. The general synthetic route includes:
The detailed synthetic route has been documented in various studies, highlighting the importance of regioselectivity in alkylation reactions to achieve the desired N-9 or N-7 substitution patterns on the adenine base .
GSK2245035 features a complex molecular structure characterized by:
The InChIKey for GSK2245035 is MWVXFHFYGZBEBN-DASCVMRKSA-N, providing a unique identifier for computational modeling and database searches .
GSK2245035 undergoes several key chemical reactions during its synthesis:
The mechanism of action for GSK2245035 involves:
GSK2245035 exhibits several notable physical and chemical properties:
GSK2245035 has several promising applications in scientific research:
GSK2245035 is a synthetic small-molecule agonist selectively targeting Toll-like receptor 7 (TLR7). Chemically designated as 6-amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one, it belongs to the purine derivative class. Its molecular weight is 506.60 g/mol (maleate salt form), with an elemental composition of C~56.90%, H~7.56%, N~16.59%, and O~18.95% [9]. The compound's structure enables high-affinity binding to TLR7's endosomal domain, triggering downstream signaling cascades. In vitro studies confirm its exceptional selectivity for TLR7 over other TLR subtypes (e.g., TLR8/9), minimizing off-target effects [5] [9].
A defining feature is its biased immunomodulatory profile: GSK2245035 preferentially induces interferon-alpha (IFN-α) over pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This selectivity arises from its ability to promote TLR7 homodimerization in a conformation favoring interferon regulatory factor 7 (IRF7) activation—a key transcription factor for IFN-α—while limiting nuclear factor-kappa B (NF-κB)-driven TNF-α production [5] [7]. Pharmacodynamic studies in primates and humans show dose-dependent increases in IFN-α-inducible biomarkers (e.g., IP-10) in nasal mucosa and serum, confirming target engagement without systemic cytokine release [5] [7].
Table 1: Molecular and Functional Properties of GSK2245035
Property | Specification |
---|---|
Chemical Class | Purine derivative |
Molecular Formula | C₂₀H₃₄N₆O₂ (free base) |
CAS Number | 1325212-97-2 (maleate salt) |
Target | TLR7 (selective agonist) |
Key Functional Effect | Preferential induction of IFN-α over TNF-α |
Solubility | Soluble in DMSO; formulated for intranasal delivery |
TLR7 is an endosomally localized pattern recognition receptor (PRR) critical for detecting single-stranded RNA (ssRNA) from viruses or damaged cells. Its activation initiates MyD88-dependent signaling, leading to:
In allergic inflammation, TLR7 agonism counterbalances type 2 immunity through multiple mechanisms:
Allergic diseases like asthma and rhinitis exhibit impaired TLR7 responsiveness. For example, IL-4 and IL-13 (Th2 cytokines) downregulate TLR3/7 expression in airway epithelial cells, blunting antiviral and anti-allergic defenses [8]. GSK2245035 rectifies this deficit by restoring IFN-α-mediated antiviral and immunomodulatory activity.
Table 2: TLR7-Mediated Immune Modulation in Allergic Pathways
Allergic Mechanism | TLR7 Agonism Effect |
---|---|
Th2 cytokine production | ↓ IL-4, IL-5, IL-13 via dendritic cell Th1 polarization |
IgE synthesis | ↓ B-cell class switching to IgE |
Epithelial alarmins | ↓ TSLP, IL-25, IL-33 release |
Eosinophil recruitment | ↓ Eotaxin production and eosinophil survival |
ILC2 activation | ↓ IL-5/IL-13 secretion |
Intranasal delivery of GSK2245035 leverages the unique immunobiology of the nasal-associated lymphoid tissue (NALT). This strategy offers three key advantages:
Table 3: Evidence for Intranasal GSK2245035 in Respiratory Immunity
Study Type | Key Finding | Source |
---|---|---|
Allergic rhinitis trial | ↓ Total nasal symptom score (TNSS) post-NAC at 3 weeks post-treatment | [7] |
Allergic rhinitis trial | ↓ Nasal tryptase, α2-macroglobulin, and ECP | [7] |
Asthma trial (phase IIa) | Modulation of sputum IL-5 and blood eosinophils post-allergen challenge | [1] [4] |
Ex vivo human cells | ↓ IL-5/IL-13 in allergen-stimulated PBMCs from atopic donors | [5] |
Table 4: Compound Summary: GSK2245035
Identifier | Designation |
---|---|
IUPAC Name | 8H-Purin-8-one, 6-amino-7,9-dihydro-2-((1S)-1-methylbutoxy)-9-(5-(1-piperidinyl)pentyl)-, (2Z)-2-butenedioate (1:1) |
Synonyms | GSK-2245035 maleate; GSK 2245035 maleate |
CAS Registry | 1325212-97-2 (maleate) |
Therapeutic Category | TLR7 agonist for allergic respiratory diseases |
Key Mechanism | Selective TLR7 agonism with preferential IFN-α induction |
Development Status | Investigational (phase II) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7